(+)-Asimilobine
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Overview
Description
(+)-Asimilobine is a natural product found in Fissistigma oldhamii, Liriodendron tulipifera, and other organisms with data available.
Scientific Research Applications
Dopamine Biosynthesis and Cytotoxicity
Asimilobine, an aporphine isoquinoline alkaloid, has been studied for its effects on dopamine biosynthesis and l-DOPA-induced cytotoxicity in PC12 cells. It significantly inhibits intracellular dopamine levels and reduces tyrosine hydroxylase (TH) and aromatic l-amino acid decarboxylase (AADC) activities. This compound also decreases TH mRNA levels and intracellular cyclic AMP levels. Interestingly, non-cytotoxic concentrations of asimilobine enhance l-DOPA-induced cell death, suggesting potential implications in dopamine-related studies and therapies (Jin, Lee, Kim, Ryu, Lim, Hwang, Lee, & Lee, 2008).
Antimicrobial and Antioxidant Activities
Asimilobine has shown notable antioxidant and antimicrobial activities. It was identified as the most active alkaloid in oxygen radical absorbance capacity (ORAC) tests among aporphinoids isolated from Annona salzmannii A. DC. (Annonaceae). This suggests its potential use in developing antioxidant and antimicrobial agents (Costa, da Cruz, de Lourenço, de Souza Moraes, Nogueira, & Salvador, 2013).
Anti-Infective and Anticancer Properties
The anti-infective and anticancer properties of asimilobine are highlighted in its use against Plasmodium falciparum, responsible for malaria, and in cytotoxicity against various cancer cell lines. This underscores the potential of asimilobine and related alkaloids in developing novel anti-infective and anticancer drugs (Nugraha, Damayanti, Wangchuk, & Keller, 2019).
Neurological Research
Asimilobine has been identified to have effects on neurite outgrowth in PC-12 cells, which could be crucial in neurological research, particularly in understanding and treating conditions like Alzheimer’s disease. Its blood-brain barrier (BBB) permeability makes it a promising candidate for further research in neurodegenerative diseases (Yano, Nakashima, Oda, Nakamura, & Matsuda, 2019).
Antimicrobial Glycoalkaloids
Research on glycoalkaloids from tubers of Stephania succifera, which includes N-formyl-asimilobine, sheds light on their antimicrobial properties. This finding adds to the potential of asimilobine in antimicrobial applications (Zeng, Wei, Dong, Cai, Yang, Zhong, Mei, & Dai, 2017).
Antimicrobial Activity Against Streptococcus Mutans
Asimilobine has demonstrated significant activity against Streptococcus mutans, a bacteria responsible for dental caries. This indicates its potential use in dental care and infection control (Lall, Kishore, Bodiba, More, Tshikalange, Kikuchi, & Oshima, 2017).
properties
Product Name |
(+)-Asimilobine |
---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
(6aS)-1-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol |
InChI |
InChI=1S/C17H17NO2/c1-20-17-14(19)9-11-6-7-18-13-8-10-4-2-3-5-12(10)16(17)15(11)13/h2-5,9,13,18-19H,6-8H2,1H3/t13-/m0/s1 |
InChI Key |
NBDNEUOVIJYCGZ-ZDUSSCGKSA-N |
Isomeric SMILES |
COC1=C(C=C2CCN[C@@H]3C2=C1C4=CC=CC=C4C3)O |
SMILES |
COC1=C(C=C2CCNC3C2=C1C4=CC=CC=C4C3)O |
Canonical SMILES |
COC1=C(C=C2CCNC3C2=C1C4=CC=CC=C4C3)O |
synonyms |
asimilobine asimilobine hydrochloride, (R-isomer) asimilobine perchlorate, (R)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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